Carbic anhydride

Catalog No.
S576530
CAS No.
129-64-6
M.F
C₉H₈O₃
M. Wt
164.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbic anhydride

CAS Number

129-64-6

Product Name

Carbic anhydride

IUPAC Name

(1S,2R,6S,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Molecular Formula

C₉H₈O₃

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6-,7+

InChI Key

KNDQHSIWLOJIGP-UMRXKNAASA-N

SMILES

C1C2C=CC1C3C2C(=O)OC3=O

Synonyms

5-Norbornene-endo-2,3-dicarboxylic anhydride; Bicyclo[2.2.1]-2-heptene-endo-5,6-dicarboxylic acid anhydride; Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid endo-cis-anhydride; Bicyclo[2.2.1]hept-5-ene-endo,endo-2,3-dicarboxylic anhydride; Bicyclo[2.2

Canonical SMILES

C1C2C=CC1C3C2C(=O)OC3=O

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)OC3=O
Carbic anhydride is a highly reactive epoxide and is also known as 2,3-epoxycyclopropyl methyl ketone oxide. It is a cyclic organic compound with a three-membered ring that contains one oxygen atom and two carbon atoms. Carbic anhydride is known to undergo ring-opening reactions with a variety of nucleophiles, such as water, alcohols, and amines, to form various useful compounds.
Carbic anhydride is a colorless to slightly yellow liquid with a boiling point of 60-62 °C and a melting point of −96 °C. It has a strong odor and is highly reactive. Carbic anhydride is miscible with most organic solvents, such as alcohol, acetone, and ether. It is stable in the absence of water, but it undergoes hydrolysis rapidly in the presence of water.
Carbic anhydride can be synthesized through the reaction of ketene with cyclopropane under specific conditions. The ketene-cyclopropane reaction is a photochemical reaction that requires sunlight and a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Various analytical methods can be used to detect and quantify carbic anhydride. These methods include gas chromatography (GC), high-performance liquid chromatography (HPLC), and NMR spectroscopy. GC and HPLC are commonly used to separate and measure the amount of carbic anhydride in samples, while NMR spectroscopy is used to obtain structural information about the compound.
Carbic anhydride is known to be a highly reactive epoxide and can react with various biological molecules, such as proteins, DNA, RNA, and lipids. It has been shown to induce DNA damage and cell death in some studies. Additionally, some studies have shown that carbic anhydride can interact with certain enzymes and disrupt their function.
Carbic anhydride is highly reactive and can pose safety risks in scientific experiments, especially when handling large quantities. It is important to take appropriate safety precautions when using carbic anhydride, such as wearing protective clothing, gloves, and goggles. Additionally, appropriate waste disposal measures should be taken to minimize the environmental impact.
Carbic anhydride is an important intermediate in organic synthesis and has a wide range of applications in scientific experiments. It can be used to synthesize various useful compounds, such as cyclopropanes, epoxides, and lactones. Additionally, carbic anhydride can be used as a cross-linking agent in polymer synthesis and as a reactive intermediate in photochemical reactions.
Research on carbic anhydride has been ongoing for several decades, and new applications and synthesis methods are continually being explored. Recent research has focused on the development of new analytical techniques to detect carbic anhydride in biological samples and the synthesis of new compounds using carbic anhydride as a starting material.
Carbic anhydride has potential applications in various fields of research and industry, including pharmaceuticals, materials science, and polymer chemistry. It can be used to synthesize various useful compounds, such as anti-cancer drugs and insecticides. Additionally, it has potential applications as a cross-linking agent in polymer synthesis, which could lead to the development of new materials with unique properties.
Despite its potential applications, carbic anhydride has some limitations, such as its high reactivity and toxicity. Additionally, current synthesis methods require specific conditions, which can be difficult to control. Future research should focus on developing new, safer synthesis methods and exploring the potential applications of carbic anhydride in various fields of research and industry.
in carbic anhydride research could include the development of more efficient and sustainable synthetic routes, the exploration of new applications in cross-linking and polymer chemistry, and the characterization of carbic anhydride's interactions with biological molecules. Additionally, studies on carbic anhydride's toxicology and safety could lead to improved handling procedures and waste disposal techniques, making it a safer and more environmentally friendly compound to work with.

XLogP3

0.7

Melting Point

164.5 °C

UNII

M4UGH0927Z

GHS Hazard Statements

Aggregated GHS information provided by 90 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

129-64-6

Wikipedia

Himic anhydride
Carbic anhydride

Dates

Modify: 2023-08-15

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